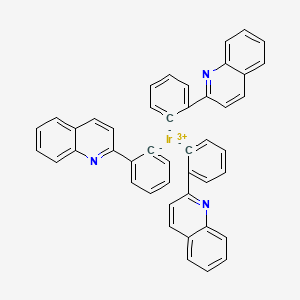
Tris(2-phenylquinoline)iridium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-phenylquinoline)iridium(III) is a coordination compound with the chemical formula C₄₅H₃₀IrN₃. It is known for its luminescent properties and is widely used in organic light-emitting diodes (OLEDs) as a phosphorescent emitter. The compound exhibits high photoluminescence efficiency and stability, making it a valuable material in the field of optoelectronics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-phenylquinoline)iridium(III) typically involves the reaction of iridium(III) chloride with 2-phenylquinoline in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, often using argon, and requires elevated temperatures to proceed efficiently. The product is then purified through recrystallization or sublimation to achieve high purity .
Industrial Production Methods: Industrial production of Tris(2-phenylquinoline)iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: Tris(2-phenylquinoline)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 2-phenylquinoline ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction can produce iridium(I) complexes .
科学研究应用
Tris(2-phenylquinoline)iridium(III) has a wide range of applications in scientific research:
作用机制
The luminescent properties of Tris(2-phenylquinoline)iridium(III) arise from its ability to undergo intersystem crossing from the excited singlet state to the triplet state, followed by phosphorescent emission. The compound’s molecular structure allows for efficient spin-orbit coupling, facilitating this process. The primary molecular targets are the electronic states of the iridium center and the surrounding ligands, which participate in the emission of light .
相似化合物的比较
Tris(2-phenylpyridine)iridium(III): Another widely used phosphorescent emitter in OLEDs, known for its green emission.
Tris(2-phenylisoquinoline)iridium(III): Similar in structure but with different photophysical properties, often used for red emission.
Uniqueness: Tris(2-phenylquinoline)iridium(III) is unique due to its specific emission wavelength and high photoluminescence efficiency. Its ability to produce orange-red light with high stability makes it particularly valuable for certain OLED applications .
属性
分子式 |
C45H30IrN3 |
|---|---|
分子量 |
805.0 g/mol |
IUPAC 名称 |
iridium(3+);2-phenylquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3 |
InChI 键 |
QZWVPOKJCQQRHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


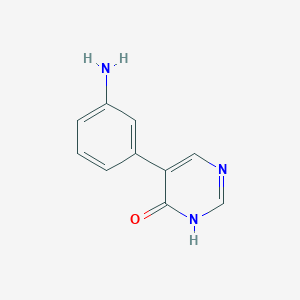
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
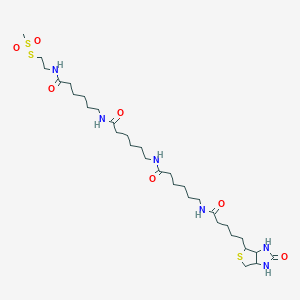



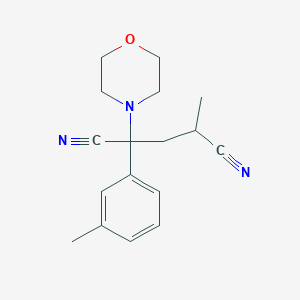
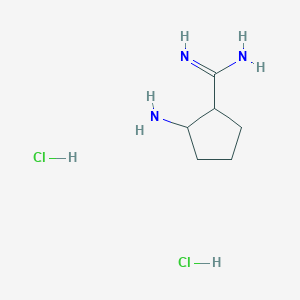
![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)

![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)
![N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12314791.png)


